molecular formula C15H15N3O2 B2862553 3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 895837-56-6

3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2862553
CAS No.: 895837-56-6
M. Wt: 269.304
InChI Key: GFDURVVZMGBFOB-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a pyrazolopyrimidine derivative characterized by:

  • A 2-methoxyphenyl group at position 2.
  • Methyl groups at positions 2 and 4.
  • A hydroxyl group at position 6.

Its synthesis typically involves condensation reactions under optimized conditions, as seen in pyrazolopyrimidine chemistry .

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-9-8-13(19)18-15(16-9)14(10(2)17-18)11-6-4-5-7-12(11)20-3/h4-8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVVBLWLHDTGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine scaffold, which is known for various biological activities. The presence of the methoxyphenyl group at position 3 and dimethyl substitutions at positions 2 and 5 contribute to its unique activity profile.

1. Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results. A study demonstrated that compounds with similar structures inhibited the growth of breast cancer cells (MCF-7) with IC50 values ranging from 15.3 µM to 29.1 µM depending on their specific substituents .

2. Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. Studies suggest that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit enzymes associated with neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's disease. For example, a derivative exhibited enhanced antioxidant activity, which is crucial in combating oxidative stress in neuronal cells .

3. Antimicrobial Activity

The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has been documented in several studies. Compounds within this class have demonstrated efficacy against various microbial strains, suggesting a broad-spectrum antimicrobial activity .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as kinase inhibitors, which play a critical role in cell signaling pathways related to cancer progression .
  • Antioxidant Mechanism : The compound's antioxidant properties may help reduce cellular damage caused by reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Case Study 1: Anticancer Screening

A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened against MCF-7 and other cancer cell lines. The study found that compounds with specific substitutions exhibited significant cytotoxicity, leading to their consideration as potential anticancer agents .

Case Study 2: Neuroprotective Evaluation

In vitro assays were conducted to assess the neuroprotective effects of a derivative similar to this compound. Results indicated a reduction in apoptosis in neuronal cells exposed to oxidative stress when treated with the compound .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
AnticancerIC50 = 15.3 - 29.1 µM
NeuroprotectiveSignificant reduction in apoptosis
AntimicrobialBroad-spectrum activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

a. 3-(2,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (Compound 14, )
  • Key Differences :
    • Electron-withdrawing Cl groups vs. electron-donating methoxy in the target compound.
    • Synthesized in 71% yield via reflux with ethyl acetoacetate .
    • Solubility : Insoluble in common solvents (e.g., DMSO, acetone), limiting bioavailability compared to the target compound .
b. 3-(4-Fluorophenyl)-5-methyl-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol (Compound 7c, )
  • Key Differences :
    • Fluorophenyl at position 3 and methylsulfonyl at position 6.
    • Demonstrated antibacterial activity (25% yield) .
  • Implications : Sulfonyl groups increase metabolic stability but may reduce membrane permeability.
c. MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, )
  • Key Differences :
    • 7-Amine vs. 7-hydroxyl in the target compound.
    • Acts as a CRF1 receptor antagonist (10 mg/kg efficacy in anxiety models) .
  • Implications : The amine group enhances blood-brain barrier penetration, making MPZP suitable for CNS targets.

Substituent Variations at Position 7

a. 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 27166-46-7, )
  • Key Differences :
    • Lacks the 3-(2-methoxyphenyl) group.
    • Simpler structure with lower molecular weight (163.18 g/mol vs. 345.41 g/mol for the target compound).
  • Implications : Reduced steric bulk may improve solubility but decrease target specificity.
b. 2-((3-(2,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)amino)ethanol (Compound 24, )
  • Key Differences: Aminoethanol substituent at position 7. Synthesized via nucleophilic substitution (NaH, DMSO) .
  • Implications: The ethanol moiety introduces hydrogen-bonding capacity, enhancing solubility and pharmacokinetics.

Functional Group Modifications

a. 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-3,7-diamine ()
  • Key Differences :
    • 3,7-Diamine groups instead of hydroxyl and methoxyphenyl.
b. 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 917974-49-3, )
  • Key Differences :
    • Trifluoromethyl at position 7 vs. hydroxyl.
  • Implications : The CF3 group enhances metabolic stability and lipophilicity.

Comparative Data Table

Compound Name Position 3 Substituent Position 7 Substituent Key Properties/Activity Reference
Target Compound 2-Methoxyphenyl Hydroxyl Potential CNS/antibacterial activity
3-(2,4-Dichlorophenyl) analog (Compound 14) 2,4-Dichlorophenyl Hydroxyl Low solubility, high electrophilicity
MPZP 4-Methoxy-2-methylphenyl Amine CRF1 antagonist, CNS activity
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol None Hydroxyl Simplified scaffold, higher solubility

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis may follow routes similar to those for dichlorophenyl analogs (e.g., reflux with ethyl acetoacetate) but requires optimization for methoxy group stability .
  • Drug-Likeness : Compared to MPZP, the hydroxyl group may limit CNS penetration but improve solubility for peripheral targets .

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